molecular formula C18H16N2O2 B3349880 2,5-Bis(4-methoxyphenyl)pyrazine CAS No. 24294-82-4

2,5-Bis(4-methoxyphenyl)pyrazine

Cat. No. B3349880
CAS RN: 24294-82-4
M. Wt: 292.3 g/mol
InChI Key: QEUDPICOWDVQTH-UHFFFAOYSA-N
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Description

“2,5-Bis(4-methoxyphenyl)pyrazine” is a chemical compound with the molecular formula C18H16N2O2 . It is a pyrazine derivative, which is a class of compounds that are widely known and can be isolated from natural sources or produced synthetically . Pyrazine derivatives have been proven to be important scaffolds in perfumeries, food industries, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2,5-Bis(4-methoxyphenyl)pyrazine” is based on the pyrazine core, which is a six-membered aromatic structure bearing two nitrogen atoms . The compound also contains two 4-methoxyphenyl groups attached to the 2 and 5 positions of the pyrazine ring .

Future Directions

Pyrazine derivatives, including “2,5-Bis(4-methoxyphenyl)pyrazine”, hold potential for future research due to their diverse biological activities and their importance in various industries . Further investigations could focus on exploring their synthetic pathways, biological activities, and potential applications in greater detail.

properties

IUPAC Name

2,5-bis(4-methoxyphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-20-18(12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUDPICOWDVQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489836
Record name 2,5-Bis(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-methoxyphenyl)pyrazine

CAS RN

24294-82-4
Record name 2,5-Bis(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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